molecular formula C15H33NO6 B1294828 Tris(2-(2-methoxyethoxy)ethyl)amine CAS No. 70384-51-9

Tris(2-(2-methoxyethoxy)ethyl)amine

Cat. No.: B1294828
CAS No.: 70384-51-9
M. Wt: 323.43 g/mol
InChI Key: XGLVDUUYFKXKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-(2-methoxyethoxy)ethyl)amine: is a chemical compound known for its role as a complexant phase-transfer catalyst. It combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols . This compound is utilized in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-(2-methoxyethoxy)ethyl)amine is prepared by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, ensuring consistency and efficiency. The use of Raney nickel as a catalyst is crucial in this process to achieve the desired yield and purity.

Mechanism of Action

Tris(2-(2-methoxyethoxy)ethyl)amine functions as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The compound’s open chain structure allows it to complex with metal ions and other substrates, promoting various chemical transformations .

Comparison with Similar Compounds

  • Tris(2-ethylhexyl)amine
  • Tris(2-(dimethylamino)ethyl)amine
  • Tris(2-phenoxyethyl)amine

Uniqueness: Tris(2-(2-methoxyethoxy)ethyl)amine stands out due to its combination of cryptand-like effectiveness and the open chain structure of polyethylene glycols . This unique structure allows it to act as a versatile phase-transfer catalyst in a wide range of chemical reactions, making it highly valuable in both research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVDUUYFKXKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCOCCOC)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072064
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70384-51-9
Record name 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70384-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(2-methoxyethoxy)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the mixture thus obtained, 51.6 g of tris(2-chloroethyl)amine hydrochloride (0.215 mole) are added. The mixture is then heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and then the solvent is removed by distillation under reduced pressure. The excess sodium 2-methoxyethanolate is neutralized by the addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride is filtered off and the solution is distilled.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

51.6 g (i.e., 0.215 mol) of tris-(2-chloroethyl)-amine hydrochloride were added to the above mixture (a). The mixture was subsequently heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and the solvent was then distilled under reduced pressure. The excess sodium 2-methoxyethanolate was neutralized by adding 11.6 cm3 of aqueous HCl (10 N) thereto. The sodium chloride was filtered off and the solution was distilled.
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the aforesaid reaction mixture (i), 51.6 g tris(2-chloroethyl)amine chlorhydrate (0.215 moles) were added. The mixture was then heated with reflux of 2-methoxyethanol (125° C.) for 12 hours, followed by the distillation of the solvent under reduced pressure. The excess sodium 2-methoxyethanolate was then neutralized by addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride was filtered off and the solution distilled.
[Compound]
Name
mixture ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2-(2-methoxyethoxy)ethyl)amine
Reactant of Route 2
Reactant of Route 2
Tris(2-(2-methoxyethoxy)ethyl)amine
Reactant of Route 3
Reactant of Route 3
Tris(2-(2-methoxyethoxy)ethyl)amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tris(2-(2-methoxyethoxy)ethyl)amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tris(2-(2-methoxyethoxy)ethyl)amine
Reactant of Route 6
Reactant of Route 6
Tris(2-(2-methoxyethoxy)ethyl)amine
Customer
Q & A

A: TDA-1 has the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol. Key spectroscopic data includes: * Boiling point: 160 °C at 0.5 mm Hg * Density: 1.011 g/cm3 * NMR, GC: Used for analysis of reagent purity.

A: TDA-1 exhibits solubility in water, alcohols, ethers, and most organic solvents.

A: TDA-1 acts as a phase-transfer catalyst in various reactions. One prominent example is its use in the synthesis of flavone glucosides by facilitating the reaction between 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and the respective aglycones.

A: TDA-1 serves as a phase-transfer catalyst in permanganate oxidations. For example, it enables the conversion of arylmethanols to benzaldehydes with good to excellent yields using KMnO4/TDA-1 under mild conditions at room temperature.

A: TDA-1 exhibits diverse binding modes with f-block metals, leading to the formation of both molecular complexes and cage-like structures. This interaction is crucial for modulating the luminescence, electrochemical, and magnetic properties of these metals, potentially impacting applications like light-emitting diodes.

A: TDA-1 forms a variety of complexes with KHMDS, showcasing structural motifs ranging from monomers to tetranuclear dimeric arrangements depending on the solvent used. This diversity highlights the flexible coordination behavior of TDA-1.

A: TDA-1, in conjunction with sodium hydride, is used to generate ylides from cyclopropyltriphenylphosphonium salts. These ylides can then react with aldehydes, leading to the formation of alkylidenecyclopropanes in high yields.

A: TDA-1 is a key component in the solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines. This method, employing solid KOH and an aprotic solvent, avoids the deprotection issues encountered under liquid-liquid conditions and leads to the stereospecific formation of 2-deoxy-β-D-ribofuranosides, which are important precursors to 2′-deoxy-7-carbaguanosine.

A: While detailed toxicological investigations are lacking, it is advised to handle TDA-1 with appropriate skin and eye protection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.